molecular formula C17H16N6O2 B6427534 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034327-54-1

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6427534
CAS No.: 2034327-54-1
M. Wt: 336.3 g/mol
InChI Key: ZXZROBAYGDIZHE-UHFFFAOYSA-N
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Description

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a unique combination of a pyrimidine ring, a triazole ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.

    Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled with a pyrimidine derivative through nucleophilic substitution or other coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxide derivatives, while nucleophilic substitution on the pyrimidine ring can produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various active compounds.

Mechanism of Action

The mechanism of action of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in the inflammatory pathway, inhibiting their activity and thus reducing inflammation. In cancer cells, it may interact with proteins that regulate the cell cycle, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
  • 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Uniqueness

Compared to these similar compounds, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine exhibits unique biological activities due to the presence of the pyrimidine ring. This ring can interact with different biological targets, enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(15-10-20-23(21-15)13-4-2-1-3-5-13)22-9-7-14(11-22)25-16-6-8-18-12-19-16/h1-6,8,10,12,14H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZROBAYGDIZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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